molecular formula C15H11N3O5 B13977163 Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate

Cat. No.: B13977163
M. Wt: 313.26 g/mol
InChI Key: QPKULVMDIOLDKH-UHFFFAOYSA-N
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Description

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.

    Nitration: Introduction of the nitro group at the desired position on the benzoate ring.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

    Coupling Reaction: The final step involves coupling the pyrrolopyridine core with the nitrobenzoate ester under specific conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Hydrolysis of Ester Group: Formation of the carboxylic acid derivative.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of cellular events. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
  • Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate

Uniqueness

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents with specific target profiles.

Properties

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

methyl 4-nitro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

InChI

InChI=1S/C15H11N3O5/c1-22-15(19)12-3-2-10(18(20)21)7-13(12)23-11-6-9-4-5-16-14(9)17-8-11/h2-8H,1H3,(H,16,17)

InChI Key

QPKULVMDIOLDKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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